6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine
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Overview
Description
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine is a heterocyclic organic compound with the molecular formula C15H19N . This compound belongs to the class of phenanthridines, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
The synthesis of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be achieved through several routes. One common method involves the Ritter reaction, where 2-methyl-1-phenylcyclohexanol reacts with nitriles . This reaction proceeds under acidic conditions, typically using sulfuric acid or other strong acids as catalysts. The reaction yields a mixture of diastereomers, which can be separated and purified through chromatographic techniques.
Chemical Reactions Analysis
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and signaling pathways .
Comparison with Similar Compounds
6,8-Dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C15H19N |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
6,8-dimethyl-1,2,3,4,4a,10b-hexahydrophenanthridine |
InChI |
InChI=1S/C15H19N/c1-10-7-8-12-13-5-3-4-6-15(13)16-11(2)14(12)9-10/h7-9,13,15H,3-6H2,1-2H3 |
InChI Key |
ACAWWUDSVBVCEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3CCCCC3N=C2C |
Origin of Product |
United States |
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